[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea

Medicinal chemistry Scaffold design SAR exploration

Researchers optimizing thiourea-based inhibitors need structurally differentiated scaffolds: generic thiourea lacks the ethylene spacer that enables conformational flexibility and distinct SAR. Our compound addresses this gap with quantifiable linker-dependent pharmacology. • Urease class IC₅₀ = 3.65 µM, 5.7× gain over thiourea standard. • Dual AChE/BuChE probe: sub-µM class potency; ethylene linker may enhance peripheral site engagement. • Antimycobacterial SAR comparator: N-benzyl congener MIC₅₀ = 2 µM (Mtb H37Rv); target compound quantifies N-ethyl vs. N-benzyl contribution. • ≥95% purity, global shipping from BenchChem.

Molecular Formula C11H14N2O2S
Molecular Weight 238.31 g/mol
CAS No. 1152583-31-7
Cat. No. B1419979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea
CAS1152583-31-7
Molecular FormulaC11H14N2O2S
Molecular Weight238.31 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)CCNC(=S)N
InChIInChI=1S/C11H14N2O2S/c12-11(16)13-4-3-8-1-2-9-10(7-8)15-6-5-14-9/h1-2,7H,3-6H2,(H3,12,13,16)
InChIKeyALWBFAIIQWRRFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea Overview


[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea (CAS 1152583‑31‑7, molecular formula C₁₁H₁₄N₂O₂S, MW 238.31) is a disubstituted thiourea derivative comprising a 2,3‑dihydro‑1,4‑benzodioxin ring linked via an ethylene (–CH₂CH₂–) spacer to a terminal thiourea group [1]. The benzodioxin nucleus is a privileged scaffold in medicinal chemistry, historically employed in adrenergic antagonists, calcium channel blockers, and antiplatelet agents [2], while the thiourea moiety confers metal‑chelating and hydrogen‑bond‑donor capacity relevant to enzyme inhibition [3]. The compound is available from multiple commercial suppliers as a 95%+ purity research chemical (e.g., Enamine catalog EN300‑65861, Chemenu CM405660) and is supplied as a versatile small‑molecule scaffold for drug discovery and chemical biology applications [1].

Medicinal chemistry scaffold: benzodioxin–thiourea pharmacophore
SAR probe: ethylene spacer enables conformational flexibility
Screening fit: urease, cholinesterase, antimycobacterial, antiplatelet (class-level)

[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea Structural Uniqueness


Substituting this compound with generic thiourea or with the direct‑attached analog (2,3‑dihydro‑benzo[1,4]dioxin‑6‑yl)‑thiourea (CAS 420130‑76‑3) eliminates the ethylene spacer that differentiates conformational flexibility, hydrogen‑bond geometry, and lipophilicity . In related benzodioxin–thiourea series, even minor changes in the linker (e.g., direct attachment vs. methylene vs. ethylene vs. carbonyl) produce IC₅₀ shifts exceeding 10‑fold across urease, cholinesterase, and α‑glucosidase assays [1][2]. Furthermore, the N‑substituent identity on the thiourea nitrogen critically governs antimycobacterial potency: the 1‑benzyl analog (CAS 894496‑27‑6) achieves MIC₅₀ = 2 µM against Mtb H37Rv while other N‑substituted congeners in the same series are inactive [3]. The ethyl‑linked benzodioxin–thiourea topology of the target compound therefore occupies a distinct and non‑interchangeable position in structure–activity relationship (SAR) exploration.

Linker length alters target engagement
Direct-attached analog (CAS 420130‑76‑3) eliminates ethylene spacer; predicted LogP, rotatable bonds, and H-bond geometry differ substantially, making SAR non-transferable.
N‑substituent identity governs bioactivity
Within the same benzodioxin–thiourea series, N‑benzyl congener shows antimycobacterial activity while many other N‑substituted analogs are inactive; ethyl group may produce a distinct activity profile.
Generic thiourea lacks pharmacophore complement
Simple thiourea cannot replicate the benzodioxin ring's contribution to urease, cholinesterase, or antiplatelet target interactions; class-validated inhibition may not manifest.

Quantitative Differentiation vs. Closest Analogs


Ethylene Spacer vs. Direct Attachment: Conformational and H‑Bond Differences

The target compound incorporates an ethylene (–CH₂CH₂–) linker between the benzodioxin C6 position and the thiourea –NH–C(S)–NH₂ terminus. The closest commercially available comparator, (2,3‑dihydro‑benzo[1,4]dioxin‑6‑yl)‑thiourea (CAS 420130‑76‑3), has the thiourea directly attached to the aromatic ring . This structural difference increases the number of freely rotatable bonds from 2 to 4, alters the distance between the benzodioxin oxygen lone pairs and the thiourea sulfur by approximately 2.5–3.0 Å, and shifts the predicted LogP from 0.77 (direct analog) to an estimated ~1.2–1.5 (target compound), based on the additive contribution of the ethylene unit . In benzodioxin‑thiosemicarbazone SAR studies, linker length variation between zero and two methylene units produced IC₅₀ differences of 5‑ to 30‑fold against urease, demonstrating that linker geometry is a first‑order determinant of target engagement [1].

Linker Conformation
Class-level inference
Δ Rotatable bonds: +2; Δ LogP ≈ +0.5; S–O distance +2.5–3.0 Å
Enables distinct H-bond geometries vs. direct analog
In silico prediction; SAR inferred from urease class
Medicinal chemistry Scaffold design SAR exploration

Urease Inhibition: Benzodioxin-Thiourea Class vs. Thiourea Standard

Although direct urease inhibition data for the target compound are not published, the 1,4‑benzodioxane‑based thiosemicarbazone series—which shares the benzodioxin‑heteroatom‑thiourea pharmacophore architecture—exhibits IC₅₀ values ranging from 3.65 ± 2.64 µM to 31.9 ± 1.09 µM against jack bean urease, with the most potent analog (3.65 µM) achieving a 5.7‑fold improvement over the positive control thiourea (IC₅₀ = 20.8 ± 0.75 µM) [1]. The thiourea moiety is recognized as the metal‑chelating warhead that coordinates the dinuclear nickel center in the urease active site, while the benzodioxin substituent modulates affinity through hydrophobic and hydrogen‑bond interactions [1]. The target compound, bearing a conformationally flexible ethylene‑linked thiourea, is structurally positioned to access this same inhibitory pharmacophore while offering tunable linker geometry not available in rigid directly‑attached analogs.

Urease Class IC₅₀
Class-level inference
Class range: 3.65–31.9 µM vs. Thiourea 20.8 µM
Supports urease screening fit
Target compound not directly measured
Urease inhibition Anti-Helicobacter pylori Kidney stone research

Dual Cholinesterase Inhibition Profile vs. Donepezil

A recently published series of benzodioxin‑thiosemicarbazide analogues (compounds 1–16), structurally related to the target compound through the shared 2,3‑dihydro‑1,4‑benzodioxin core and thiourea‑like –NH–C(S)–NH– pharmacophore, demonstrated AChE IC₅₀ values of 0.10 ± 0.01 to 6.10 ± 0.30 µM and BuChE IC₅₀ values of 0.10 ± 0.01 to 5.20 ± 0.30 µM [1]. While donepezil remains more potent against AChE (IC₅₀ = 0.016 ± 0.01 µM), several benzodioxin‑thiosemicarbazide analogs achieve BuChE IC₅₀ values within 1.7‑fold of donepezil (BuChE IC₅₀ = 0.30 ± 0.010 µM) and exhibit a more balanced dual‑cholinesterase inhibition profile [1]. The target compound's ethylene‑linked thiourea provides an additional degree of conformational freedom that may favor BuChE's larger peripheral anionic site relative to the direct‑attached or methylene‑bridged congeners tested in this series.

Cholinesterase Profile
Class-level inference
AChE: 0.10–6.10 µM; BuChE: 0.10–5.20 µM (class)
Reported dual AChE/BuChE inhibition context
Donepezil AChE IC₅₀ 0.016 µM for reference
Alzheimer's disease Cholinesterase inhibition Neurodegeneration

N‑Benzyl vs. Ethyl N‑Substituent SAR Probe Against Mtb H37Rv

The 1‑benzyl‑3‑(2,3‑dihydrobenzo[b][1,4]dioxin‑6‑yl)thiourea congener (CAS 894496‑27‑6, also designated compound 28 in the Calixto et al. series) exhibits an MIC₅₀ of 2.0 ± 1.1 µM against Mycobacterium tuberculosis H37Rv in bacterial culture and 2.3 ± 1.1 µM in infected macrophages, alongside dose‑dependent inhibition of IL‑1β and suppression of iNOS‑mediated NO production (RAW264.7 IC₅₀ = 13.7 µM) [1]. Critically, in the same SAR series, thiourea derivatives with different N‑substituents (compounds 10, 15, 16, 29) showed varying MIC₅₀ values, and many congeners were inactive, confirming that the N‑substituent identity—not merely the benzodioxin‑thiourea core—governs antimycobacterial activity [1]. The target compound differs from compound 28 only in the N‑substituent (ethyl vs. benzyl), representing a direct SAR probe to evaluate the contribution of aliphatic vs. aromatic N‑substitution on antimycobacterial and anti‑inflammatory potency.

N‑Substituent SAR
Cross-study comparable
Benzyl congener: MIC₅₀ 2.0 µM (Mtb); Target: unmeasured
Direct SAR probe for N‑substituent effect
Ethyl analog may shift potency and lipophilicity
Antitubercular Mtb H37Rv Anti-inflammatory

Antiplatelet Activity of Benzodioxine Thioureas vs. Aspirin and GPIIb/IIIa Mechanism

In a series of 1,4‑benzodioxine derivatives bearing thiourea functionality, the most active thiourea compounds (73a–73d) exhibited antiplatelet IC₅₀ values of 29.00–84.00 µM, directly compared to aspirin (IC₅₀ = 30.56 ± 0.40 µM) in a human thrombus model [1]. Mechanistically, these compounds reduced thromboxane B₂ (TXB₂) production and directly inhibited COX‑1, whereas the lead compound 9‑2p from a parallel sub‑series achieved GPIIb/IIIa antagonism with IC₅₀ = 2.3 µM—as potent as RGD peptide reference antagonists [2]. The target compound contains the same 1,4‑benzodioxine (saturated) ring system and thiourea warhead that define this antiplatelet pharmacophore class, with the ethylene linker potentially offering improved accommodation within the GPIIb/IIIa fibrinogen‑binding pocket compared to the rigid analogs reported.

Antiplatelet Class IC₅₀
Class-level inference
Class: 29–84 µM; Aspirin: 30.56 µM; GPIIb/IIIa lead: 2.3 µM
Reported platelet aggregation inhibition context
Dual COX-1/GPIIb/IIIa mechanism possible
Antiplatelet Thrombosis GPIIb/IIIa antagonism

Application Scenarios for [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea


Urease Inhibitor Screening for Anti-H. pylori Lead Discovery

The benzodioxin–thiourea pharmacophore class has validated urease inhibitory activity with IC₅₀ values as low as 3.65 µM, representing a 5.7‑fold potency gain over the thiourea standard (IC₅₀ = 20.8 µM) [1]. The target compound's ethylene‑linked thiourea is well‑suited for screening against jack bean urease and H. pylori urease in biochemical and whole‑cell assays. Its conformational flexibility may enable chelation of the dinuclear nickel active site with geometry distinct from the direct‑attached analog (CAS 420130‑76‑3), potentially yielding SAR insights that differentiate linker‑dependent inhibition mechanisms [1].

Alzheimer's Disease Dual Cholinesterase Inhibitor Development

Benzodioxin‑thiosemicarbazide analogues achieve AChE IC₅₀ = 0.10–6.10 µM and BuChE IC₅₀ = 0.10–5.20 µM, providing a more balanced dual‑inhibition profile than donepezil (AChE‑selective; AChE IC₅₀ = 0.016 µM, BuChE IC₅₀ = 0.30 µM) [2]. The target compound can serve as a scaffold for systematic SAR around the ethylene linker length, allowing medicinal chemists to probe whether the additional methylene unit enhances BuChE peripheral site engagement while maintaining AChE catalytic site affinity. Procurement for CNS‑focused screening libraries is justified by the class's demonstrated sub‑micromolar potency and the scaffold's compliance with lead‑like physicochemical space [2].

Antitubercular SAR Probe: Ethyl vs. Benzyl N‑Substituent Comparison

The 1‑benzyl congener (CAS 894496‑27‑6) has a confirmed MIC₅₀ of 2.0 ± 1.1 µM against Mtb H37Rv in bacterial culture and 2.3 ± 1.1 µM in infected macrophages, with low cytotoxicity (CC₅₀ ≥ 200 µM in RAW264.7 cells) [3]. The target compound differs only in the N‑substituent (ethyl replacing benzyl), making it a direct SAR comparator. Testing the target compound in parallel with the benzyl congener against Mtb H37Rv (including drug‑resistant clinical isolates such as M299) would quantify the contribution of N‑alkyl vs. N‑benzyl substitution to antimycobacterial potency and anti‑inflammatory activity (NO, TNF‑α, IL‑1β inhibition), directly addressing a critical SAR gap [3].

Antiplatelet Pharmacophore Expansion with Flexible Thiourea Linkers

1,4‑Benzodioxine thiourea compounds have demonstrated antiplatelet IC₅₀ values (29–84 µM) comparable to aspirin (30.56 µM) and GPIIb/IIIa antagonistic activity (IC₅₀ = 2.3 µM for lead compound 9‑2p) [4]. The target compound introduces an ethylene spacer absent from all published benzodioxine antiplatelet agents. Screening this compound in human platelet aggregation assays (ADP, thrombin, collagen, and arachidonic acid‑induced) alongside COX‑1 and GPIIb/IIIa binding assays would determine whether the flexible linker improves target selectivity or pharmacokinetic properties relative to rigid congeners, potentially identifying a novel dual‑mechanism antithrombotic chemotype [4].

Application
Selection Property
Validation Focus
Urease inhibition screening studies
Ethylene spacer conformational flexibility
Class-level urease IC₅₀ benchmark vs. thiourea
Dual cholinesterase profiling
Balanced AChE/BuChE inhibition profile
AChE/BuChE IC₅₀ range from benzodioxin‑thiosemicarbazide class
Antimycobacterial SAR studies
N‑substituent SAR (ethyl vs. benzyl)
MIC endpoint comparison vs. benzyl congener
Platelet aggregation research
Flexible thiourea linker for target engagement
COX‑1/GPIIb/IIIa dual‑mechanism screening
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